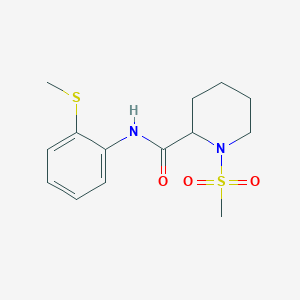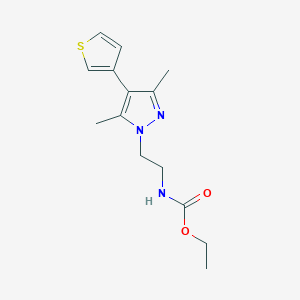
6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a piperidinyl group, a common feature in many pharmaceuticals, and an aldehyde functional group, which can be involved in various chemical reactions. The hydrochloride indicates that it is a salt form, often used to improve the solubility of pharmaceutical compounds.
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves the Vilsmeier-Haack formylation of N-arylacetamides to produce chloroquinoline carbaldehyde derivatives, which serve as key intermediates . These intermediates can then undergo further reactions, such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reactions, to yield the desired quinoline derivatives . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize the compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been studied using various techniques, including X-ray crystallography and density functional theory (DFT) . These studies provide insights into the geometry, electronic structure, and intermolecular interactions of the molecules. For instance, X-ray crystallography can reveal the arrangement of molecules in the crystal lattice and the types of interactions, such as hydrogen bonding and π-π stacking, that stabilize the structure .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions due to the presence of reactive functional groups. The aldehyde group, in particular, can undergo nucleophilic addition reactions, forming imines or oximes, and can also be involved in condensation reactions . The piperidinyl group can be modified through reactions such as N-alkylation or N-acylation, which can alter the compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, including their solubility, melting point, and stability, are influenced by their molecular structure and the presence of functional groups. The hydrochloride salt form is often used to enhance the solubility in water, which is crucial for biological applications . Theoretical calculations, such as DFT, can predict properties like the first order hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are important for understanding the behavior of the compound under different conditions .
Scientific Research Applications
Antimalarial Efficacy of Piperaquine-Based Combination Therapies
Piperaquine, a bisquinoline compound, has been highlighted for its role in antimalarial combination therapies. Its combination with dihydroartemisinin (DHA-PQP) has shown high efficacy and safety in treating Plasmodium falciparum and Plasmodium vivax malaria, with cure rates consistently above 95% (Gargano, Cenci, & Bassat, 2011).
Applications of Redox Mediators in Organic Pollutant Degradation
Research on redox mediators in conjunction with oxidoreductive enzymes for the treatment of industrial wastewater pollutants has shown significant potential. The enzymatic treatment enhanced by redox mediators can lead to efficient degradation of recalcitrant compounds, indicating a promising application for environmental remediation (Husain & Husain, 2007).
Donepezil: Clinical Review and Emerging Indications
Donepezil, a piperidine derivative, acts as a central acetylcholinesterase inhibitor for treating Alzheimer's disease. Its pharmacokinetic properties, including oral absorption and long elimination half-life, support its therapeutic efficacy and highlight the significance of piperidine scaffolds in developing CNS-active drugs (Román & Rogers, 2004).
Essential Oils from Piper Species: Biological Activities
Piper species, known for their essential oils, exhibit antimicrobial, antiprotozoal, acetylcholinesterase inhibitory, antinociceptive, anti-inflammatory, and cytotoxic activities. These properties underscore the therapeutic potential of compounds derived from Piper species against various diseases (da Silva et al., 2017).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including those with structures related to "6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride," have shown a wide range of biological potentials. These include activities against various diseases such as fungal infections, Parkinson's disease, tuberculosis, tumors, glaucoma, Alzheimer’s disease, viral and bacterial infections, diabetes, and malaria. This highlights the versatility of isoquinoline derivatives in therapeutic applications (Danao et al., 2021).
properties
IUPAC Name |
6-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-11-17-8-5-14-9-13(1-2-15(14)10-17)12-3-6-16-7-4-12;/h1-2,9,11-12,16H,3-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYUDMQSQDNVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CN(CC3)C=O)C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)
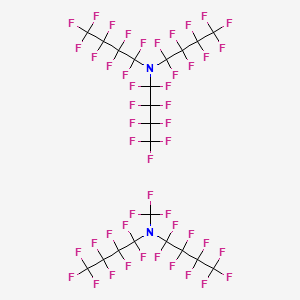
![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
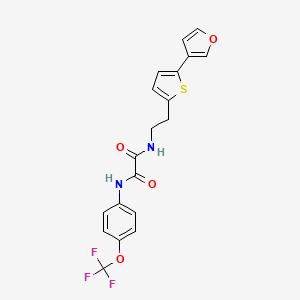
![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)
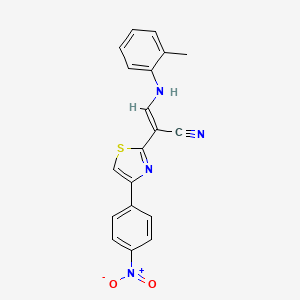
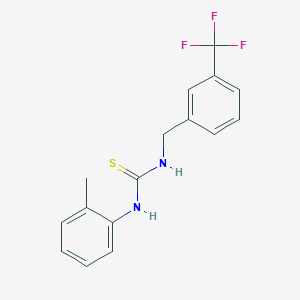
![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)
